molecular formula C22H22N2O4S2 B2943491 2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide CAS No. 476665-44-8

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide

Cat. No. B2943491
CAS RN: 476665-44-8
M. Wt: 442.55
InChI Key: NHGAWISXFVSKKY-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C22H22N2O4S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound and its derivatives have been synthesized and evaluated for antimicrobial activity. For instance, research on the synthesis of thiazolidinone, thiazoline, and thiophene derivatives has shown that some of these compounds exhibit promising antimicrobial activities (Gouda, Berghot, Shoeib, & Khalil, 2010). Similarly, the synthesis of new thiazolidin-4-one derivatives has been explored for potential antimicrobial agents, indicating the compound's relevance in developing treatments against bacterial and fungal infections (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Applications

The compound and its derivatives have also been evaluated for anticancer activities. Research includes the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors, highlighting their potential in cancer therapy (Shukla et al., 2012). Another study focused on the synthesis of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides, revealing some derivatives' selective inhibition against cancer cell lines (Kryshchyshyn-Dylevych, 2020).

Enzyme Inhibition and Other Biological Activities

Further research includes computational and pharmacological evaluation of heterocyclic derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, underscoring the compound's versatile biological applications (Faheem, 2018). Additionally, synthesis and evaluation of some azoles incorporating a sulfonamide moiety as anticonvulsant agents reflect the compound's potential in neurological applications (Farag et al., 2012).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S2/c1-2-28-18-10-8-16(9-11-18)14-19-21(27)24(22(29)30-19)15-20(26)23(12-13-25)17-6-4-3-5-7-17/h3-11,14,25H,2,12-13,15H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGAWISXFVSKKY-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N(CCO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.